6-hydroxy-7,14-dimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
Overview
Description
3,3’-Di-O-Methylellagic Acid 4’-Glucoside is a derivative of ellagic acid, a naturally occurring polyphenolic compound. This compound can be isolated from the stem bark of Dipentodon sinicus . It is known for its potential biological activities and is often used in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3’-Di-O-Methylellagic Acid 4’-Glucoside can be synthesized through the methylation of ellagic acid derivatives. The process involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as dimethylformamide or acetone .
Industrial Production Methods
Industrial production of 3,3’-Di-O-Methylellagic Acid 4’-Glucoside involves the extraction of ellagic acid from plant sources, followed by chemical modification. The extraction process includes solvent extraction, purification, and crystallization. The chemical modification involves methylation and glycosylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,3’-Di-O-Methylellagic Acid 4’-Glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various methylated and glycosylated derivatives of ellagic acid, which exhibit different biological activities and properties .
Scientific Research Applications
3,3’-Di-O-Methylellagic Acid 4’-Glucoside has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of ellagic acid derivatives.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties, which are beneficial in various biological systems.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 3,3’-Di-O-Methylellagic Acid 4’-Glucoside involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets proteins such as integrins (ITGA2B, ITGB3), von Willebrand factor (VWF), and platelet-related proteins (PLEK, TLR2).
Pathways Involved: It modulates pathways like the PI3K-Akt signaling pathway, hematopoietic cell lineage, and platelet activation.
Comparison with Similar Compounds
Similar Compounds
3,3’-Di-O-Methylellagic Acid 4’-Xylopyranoside: Another ellagic acid derivative with similar glycosylation but different sugar moiety.
3,3’,4’-Tri-O-Methylellagic Acid: A tri-methylated derivative of ellagic acid with distinct biological activities.
Ellagic Acid: The parent compound from which these derivatives are synthesized.
Uniqueness
3,3’-Di-O-Methylellagic Acid 4’-Glucoside is unique due to its specific glycosylation pattern, which imparts distinct biological properties and enhances its solubility and stability compared to other ellagic acid derivatives .
Properties
IUPAC Name |
6-hydroxy-7,14-dimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O13/c1-30-16-8(24)3-6-11-12-7(21(29)34-18(11)16)4-9(17(31-2)19(12)35-20(6)28)32-22-15(27)14(26)13(25)10(5-23)33-22/h3-4,10,13-15,22-27H,5H2,1-2H3/t10-,13-,14+,15-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYQFRZBMVRYFC-CGWYSGAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)OC)OC5C(C(C(C(O5)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301346181 | |
Record name | 3,3'-Di-O-Methylellagic Acid 4'-Glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301346181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51803-68-0 | |
Record name | 3,3'-Di-O-Methylellagic Acid 4'-Glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301346181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the sources of 3,3'-Di-O-Methylellagic Acid 4'-Glucoside?
A1: This compound has been isolated from various plant sources, including:
- Turpinia ternata: Research has shown the presence of 3,3'-Di-O-Methylellagic Acid 4'-Glucoside in the stems of this plant. []
- Euscaphis japonica: This plant species is another source of 3,3'-Di-O-Methylellagic Acid 4'-Glucoside. []
- Qualea species: Various Qualea species, including Qualea parviflora, contain this compound. []
- Euphorbia pekinensis Rupr.: This plant's roots have been identified as a source of 3,3'-Di-O-Methylellagic Acid 4'-Glucoside. []
- Discocleidion rufescens: This is another plant species from which researchers have isolated the compound. []
- Fructus Polygoni Orientalis: This plant, specifically its fruits, contains 3,3'-Di-O-Methylellagic Acid 4'-Glucoside. []
- Potentilla kleiniana Wight et Arn: This plant is a known source of the compound. []
- Memecylon edule Roxb: Researchers have isolated 3,3'-Di-O-Methylellagic Acid 4'-Glucoside from the leaves of this plant. []
- Canarium subulatum: This plant's bark has been identified as a source of the compound. []
Q2: Does 3,3'-Di-O-Methylellagic Acid 4'-Glucoside demonstrate any biological activities?
A2: Yes, research suggests potential biological activities:
- Antioxidant Activity: 3,3'-Di-O-Methylellagic Acid 4'-Glucoside exhibits moderate antioxidant activity against DPPH free radicals, indicating its potential to scavenge harmful free radicals. []
- Cytotoxicity: The compound displays moderate cytotoxicity against Artemia salina larvae, suggesting possible anti-cancer properties. []
- α-glucosidase inhibition: Studies have shown that 3,3'-Di-O-Methylellagic Acid 4'-Glucoside exhibits α-glucosidase inhibitory activity, potentially useful for managing type 2 diabetes by regulating blood sugar levels. []
- Anti-inflammatory activity: While not directly tested on 3,3'-Di-O-Methylellagic Acid 4'-Glucoside, other major compounds isolated alongside it from Memecylon edule Roxb exhibited significant anti-inflammatory activity, suggesting a possible similar effect for this compound. []
Q3: What is the significance of identifying 3,3'-Di-O-Methylellagic Acid 4'-Glucoside in these plant sources?
A3: Identifying this compound in various plants is significant for several reasons:
Q4: What analytical techniques are used to characterize and quantify 3,3'-Di-O-Methylellagic Acid 4'-Glucoside?
A4: Researchers utilize a combination of techniques for characterization and quantification, including:
- Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H-NMR and ¹³C-NMR) is crucial for determining the structure and confirming the identity of the compound. [, , , , , , ]
- Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation patterns of the compound, aiding in structural elucidation and identification. [, ]
- Chromatography: High-Performance Liquid Chromatography (HPLC) is often employed for separating and purifying the compound from complex plant extracts. [, ] It can be coupled with MS for simultaneous separation, identification, and quantification.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy helps analyze the compound's absorption and transmission of light, offering insights into its electronic structure and aiding in identification. []
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